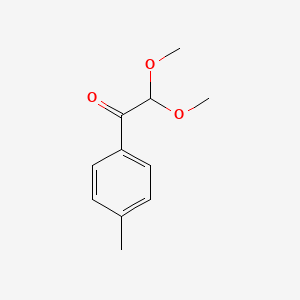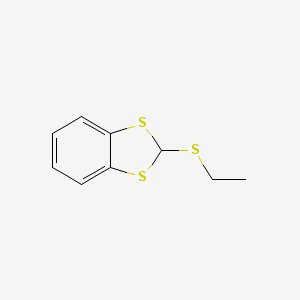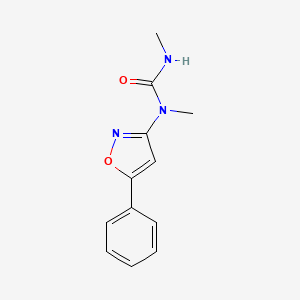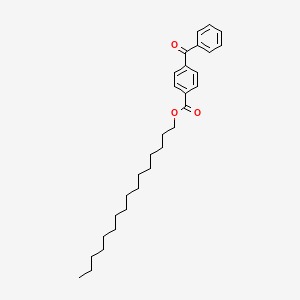![molecular formula C18H15NO2 B14628335 Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- CAS No. 55241-57-1](/img/structure/B14628335.png)
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- is a heterocyclic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the isoxazole family, which is known for its significant role in medicinal chemistry due to its presence in various biologically active molecules. Isoxazole derivatives are often explored for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkenes to form the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and eco-friendly synthetic routes. The use of continuous flow reactors and green chemistry principles is becoming more prevalent to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazole: An analog with the nitrogen atom in position 3.
Pyrrole: An analog without the oxygen atom.
Uniqueness
Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl- is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
CAS No. |
55241-57-1 |
|---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
5-[3-(4-methylphenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C18H15NO2/c1-12-7-9-14(10-8-12)17-18(20-17)16-11-15(19-21-16)13-5-3-2-4-6-13/h2-11,17-18H,1H3 |
InChI Key |
CBFIVUWBCBJTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)C3=CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


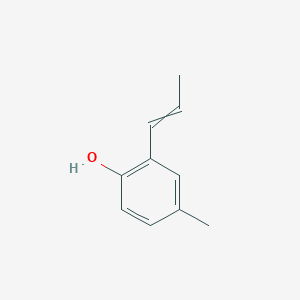
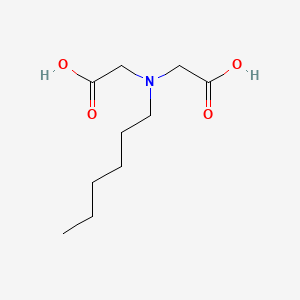


![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
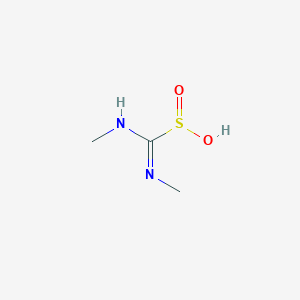
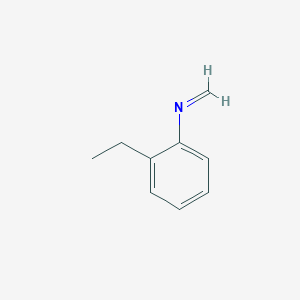
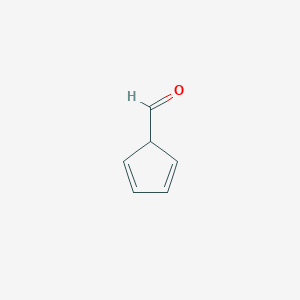
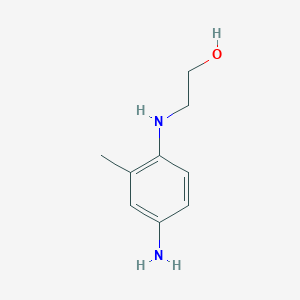
silane](/img/structure/B14628319.png)
